molecular formula C9H10BrF B13612859 1-(Bromomethyl)-3-ethyl-5-fluorobenzene

1-(Bromomethyl)-3-ethyl-5-fluorobenzene

Cat. No.: B13612859
M. Wt: 217.08 g/mol
InChI Key: RUFFVKLNPJWJIY-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-3-ethyl-5-fluorobenzene is an organic compound characterized by the presence of a bromomethyl group, an ethyl group, and a fluorine atom attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-3-ethyl-5-fluorobenzene can be synthesized through several methods. One common approach involves the bromination of 3-ethyl-5-fluorotoluene using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the methyl group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of advanced catalysts and reaction monitoring systems ensures high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-3-ethyl-5-fluorobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted benzene derivatives.

    Oxidation: The compound can be oxidized to form benzyl alcohol or benzaldehyde derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the bromomethyl group can yield the corresponding methyl derivative using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products:

  • Substituted benzene derivatives (e.g., amines, ethers, thioethers)
  • Benzyl alcohol and benzaldehyde derivatives
  • Methyl-substituted benzene derivatives

Scientific Research Applications

1-(Bromomethyl)-3-ethyl-5-fluorobenzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: The compound is used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is employed in the synthesis of bioactive molecules for studying biological pathways and mechanisms.

    Industrial Applications: The compound is used in the production of specialty chemicals and polymers with unique properties.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-3-ethyl-5-fluorobenzene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as a reactive site for nucleophilic substitution, while the fluorine atom can influence the electronic properties of the benzene ring, affecting the compound’s reactivity and stability. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

    1-(Bromomethyl)-3-methylbenzene: Similar structure but with a methyl group instead of an ethyl group.

    1-(Bromomethyl)-4-fluorobenzene: Similar structure but without the ethyl group.

    1-(Chloromethyl)-3-ethyl-5-fluorobenzene: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness: 1-(Bromomethyl)-3-ethyl-5-fluorobenzene is unique due to the combination of the bromomethyl, ethyl, and fluorine substituents on the benzene ring. This combination imparts distinct reactivity and properties, making it valuable for specific synthetic and industrial applications.

Properties

Molecular Formula

C9H10BrF

Molecular Weight

217.08 g/mol

IUPAC Name

1-(bromomethyl)-3-ethyl-5-fluorobenzene

InChI

InChI=1S/C9H10BrF/c1-2-7-3-8(6-10)5-9(11)4-7/h3-5H,2,6H2,1H3

InChI Key

RUFFVKLNPJWJIY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC(=C1)F)CBr

Origin of Product

United States

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